3-Isopropylisonicotinaldehyde
Description
3-Isopropylisonicotinaldehyde is a heterocyclic aldehyde derivative of isonicotinaldehyde, featuring an isopropyl substituent at the 3-position of the pyridine ring. Its molecular structure (C$9$H${11}$NO) combines the electron-withdrawing aldehyde group with the sterically bulky isopropyl group, rendering it a versatile intermediate in organic synthesis and pharmaceutical research. The aldehyde moiety facilitates nucleophilic additions and condensations, while the isopropyl group enhances lipophilicity and influences steric interactions, making it valuable in designing bioactive molecules and catalysts .
Properties
IUPAC Name |
3-propan-2-ylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)9-5-10-4-3-8(9)6-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBPAJLXYIWGAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264738 | |
| Record name | 3-(1-Methylethyl)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211578-15-2 | |
| Record name | 3-(1-Methylethyl)-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211578-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Methylethyl)-4-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isopropylisonicotinaldehyde can be synthesized through several methods, including the following:
Reduction of 3-Isopropylisonicotinonitrile: This method involves the reduction of 3-isopropylisonicotinonitrile using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis of 3-Isopropylisonicotinamide: Another approach is the hydrolysis of 3-isopropylisonicotinamide using strong acids or bases.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
3-Isopropylisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-isopropylisonicotinic acid.
Reduction: Reduction reactions can convert this compound to 3-isopropylisonicotinamide.
Substitution: Substitution reactions can occur at the isopropyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
3-Isopropylisonicotinic Acid: Formed through oxidation.
3-Isopropylisonicotinamide: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
3-Isopropylisonicotinaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: It is utilized in the production of various chemical products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Isopropylisonicotinaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to the death of the microorganism.
Comparison with Similar Compounds
Substituent Variations in Isonicotinaldehyde Derivatives
Key differences arise from substituent size and electronic effects:
Functional Group Variations in 3-Substituted Pyridine Derivatives
Functional groups dictate reactivity and downstream applications:
Key Findings :
- Aldehydes (e.g., this compound) are pivotal in constructing C–N and C–C bonds.
- Amides and carboxylic acids exhibit stability suited for prolonged drug activity or material science applications .
Research Implications and Industrial Relevance
Pharmacological Potential
- Isopropyl-substituted aldehydes show promise in antiviral and anticancer scaffolds due to enhanced bioavailability.
- Methyl-substituted amides (e.g., 3-Methylisonicotinamide) are explored for their metabolic stability in prodrug formulations .
Biological Activity
3-Isopropylisonicotinaldehyde (IPI) is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and cancer treatment. This article reviews the synthesis, biological assessments, and mechanisms of action associated with IPI, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of IPI typically involves the condensation of isopropylamine with isonicotinic acid derivatives. The compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry, to confirm its structure and purity.
1. Neuroprotective Effects
Research indicates that IPI exhibits neuroprotective properties, particularly against oxidative stress and neurodegenerative conditions. A study demonstrated that IPI can modulate calcium ion (Ca²⁺) levels in neuronal cells, which is critical in preventing excitotoxicity associated with conditions like Alzheimer's disease and Parkinson's disease. The compound was shown to reduce Ca²⁺ overload in SH-SY5Y neuroblastoma cells exposed to high potassium concentrations, mimicking depolarization-induced stress .
| Compound | Concentration | Effect on Ca²⁺ Levels |
|---|---|---|
| This compound | 10 μM | Reduced Ca²⁺ elevation by ~50% |
2. Anticancer Properties
In addition to its neuroprotective effects, IPI has been investigated for its anticancer potential. The compound has shown cytotoxic effects on various cancer cell lines, including prostate and colon cancer cells. In vitro studies revealed that IPI induces apoptosis in cancer cells through the modulation of poly(ADP-ribose) polymerase (PARP) activity and the activation of caspases .
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| Prostate Cancer | 25 | PARP inhibition and apoptosis |
| Colon Cancer | 30 | Caspase activation |
The biological activity of IPI can be attributed to several mechanisms:
- Calcium Modulation: IPI helps regulate intracellular Ca²⁺ levels, thereby protecting neurons from excitotoxic damage.
- PARP Inhibition: By inhibiting PARP activity, IPI reduces DNA repair mechanisms in cancer cells, leading to increased apoptosis.
- Antioxidant Activity: IPI possesses antioxidant properties that mitigate oxidative stress, further contributing to its neuroprotective effects.
Case Study 1: Neuroprotection in SH-SY5Y Cells
A study focused on the effect of IPI on SH-SY5Y neuroblastoma cells subjected to oxidative stress showed significant protective effects at concentrations as low as 10 μM. The results indicated a marked decrease in cell death compared to control groups treated with oxidative agents alone .
Case Study 2: Anticancer Efficacy
In a comparative study with other known anticancer agents, IPI was evaluated for its cytotoxic effects on prostate cancer cell lines. The findings revealed that IPI not only inhibited cell proliferation but also triggered apoptotic pathways more effectively than some conventional chemotherapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
